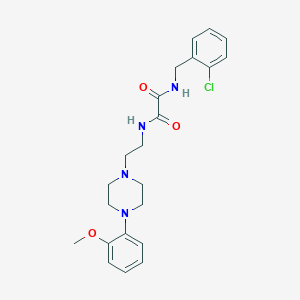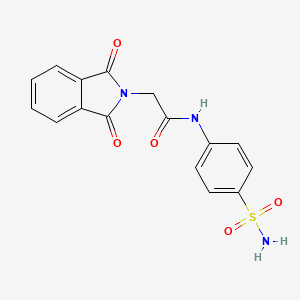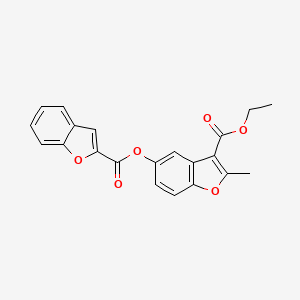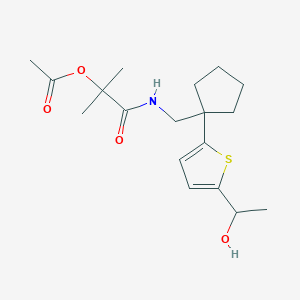![molecular formula C12H14ClF3N4O B3013370 N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide CAS No. 2061356-99-6](/img/structure/B3013370.png)
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyridine carboxamide compounds involves various starting materials and reagents. For instance, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide was achieved by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under specific conditions, yielding a high purity product . Similarly, the synthesis of N,N'-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, a pincer-type compound, was described, highlighting the importance of the pyridine moiety in the structure of these compounds . These methods could potentially be adapted for the synthesis of "N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide" by substituting appropriate functional groups and core structures.
Molecular Structure Analysis
The molecular structure of pyridine carboxamide derivatives is characterized by the presence of pyridine rings and amide groups. In the case of N,N'-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, the structure features a central pyridyl group with two pendant alkylated 4-pyridyl arms, and the molecular packing is stabilized by intermolecular hydrogen bonds and other interactions . These structural features are crucial for understanding the molecular geometry, electronic distribution, and potential binding sites of the compound.
Chemical Reactions Analysis
The chemical reactions involving pyridine carboxamide derivatives are not explicitly detailed in the provided papers. However, the synthesis processes imply that these compounds can participate in various chemical reactions, such as amidation, esterification, and halogenation, to form the desired products . The reactivity of "this compound" would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methylpiperazine moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine carboxamide derivatives can be inferred from their molecular structures. For example, the presence of halogen atoms and amide groups typically affects the compound's polarity, solubility, and melting point . The trifluoromethyl group in the compound of interest is known to increase the acidity of adjacent hydrogen atoms and could affect the compound's reactivity and interactions with biological targets. The provided papers do not offer specific data on the physical and chemical properties of the compound , but such properties are generally determined by the functional groups present and the overall molecular architecture.
Applications De Recherche Scientifique
Glycine Transporter 1 Inhibition
A derivative of N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide was identified as a potent inhibitor of Glycine Transporter 1 (GlyT1), showing promise in improving the cerebrospinal fluid concentration of glycine in rats. This compound exhibited potent GlyT1 inhibitory activity and favorable pharmacokinetics, indicating potential applications in central nervous system disorders (Yamamoto et al., 2016).
Synthesis for Positron Emission Tomography (PET) Imaging
Another derivative was synthesized for potential use in PET imaging of the IRAK4 enzyme, which is relevant in neuroinflammation. The compound demonstrated high radiochemical yield and specific activity, suggesting its utility in imaging applications (Wang et al., 2018).
NF-kappaB and AP-1 Gene Expression Inhibition
N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, a related compound, showed inhibition of transcription mediated by NF-kappaB and AP-1 transcription factors. This discovery is significant for developing drugs with potential oral bioavailability and for understanding the molecular mechanisms of gene expression regulation (Palanki et al., 2000).
Antidepressant and Nootropic Agents
Compounds containing the this compound structure have been synthesized and investigated for their antidepressant and nootropic activities. This research indicates the potential of these compounds as central nervous system (CNS) active agents, which can be developed for therapeutic use (Thomas et al., 2016).
NK-1 Antagonist Activity
Utilizing regioselective pyridine metallation chemistry, compounds were produced exhibiting NK-1 antagonist activity. This indicates potential applications in conditions where NK-1 receptor modulation is beneficial (Jungheim et al., 2006).
Imaging Microglia in Neuroinflammation
A radiotracer specific for CSF1R, a microglia marker, was developed using a derivative of this compound. This compound can be used for noninvasive imaging of reactive microglia and disease-associated microglia, contributing to our understanding of neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).
Anticonvulsant Properties
Compounds derived from this compound were tested for anticonvulsant activity, showing effectiveness in electroshock and pentetrazole seizure threshold tests. This suggests their potential use in treating convulsive disorders (Obniska et al., 2005).
Safety and Hazards
This compound should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed . It is also classified as a potential carcinogen .
Mécanisme D'action
Target of Action
The primary target of N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide is the bacterial phosphopantetheinyl transferase (PPTase) . PPTases are enzymes that play a crucial role in bacterial cell viability and virulence .
Mode of Action
This compound acts as a potent inhibitor of bacterial PPTase . It interacts with the enzyme, thereby attenuating secondary metabolism and thwarting bacterial growth .
Biochemical Pathways
The inhibition of PPTase affects several biochemical pathways. PPTases are involved in the activation of microbial fatty acid synthase (FAS), a multidomain enzyme complex . The reduction in FAS anabolic capacity exerts pleotropic effects on cell viability by inhibiting the production of the primary membrane component palmitate and halting the assembly of virulence-determining components of the bacterial cell walls .
Result of Action
The result of the compound’s action is the attenuation of secondary metabolism in bacteria, which thwarts bacterial growth . This can lead to the death of the bacteria or inhibit their ability to cause infection.
Propriétés
IUPAC Name |
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N4O/c1-19-2-4-20(5-3-19)11(21)18-10-9(13)6-8(7-17-10)12(14,15)16/h6-7H,2-5H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASYVECWEWNRJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dimethylphenyl)-1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3013289.png)
![3-[3-bromo-4-oxo-2-(propan-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]propanoic acid](/img/structure/B3013290.png)
![N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B3013293.png)

![6-Methyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B3013297.png)

![2-(4-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)-N-cyclopropylacetamide](/img/structure/B3013302.png)
![ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013304.png)
![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B3013305.png)
![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3013307.png)

![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3013310.png)